chemical structure and properties of (2Z)-2-Amino-2-(hydroxyimino)acetamide
chemical structure and properties of (2Z)-2-Amino-2-(hydroxyimino)acetamide
This technical guide provides an in-depth analysis of (2Z)-2-Amino-2-(hydroxyimino)acetamide , also known as Oxamidoxime . This compound represents a critical intermediate in the synthesis of high-energy density materials (HEDMs) and heterocyclic pharmaceuticals.
Executive Summary & Chemical Identity
(2Z)-2-Amino-2-(hydroxyimino)acetamide (CAS: 19703-90-3) is the mono-amidoxime derivative of oxamide. Unlike its symmetric counterpart (diaminoglyoxime), this asymmetric molecule possesses both an amide and an amidoxime functionality on adjacent carbons. This unique architecture makes it a "Janus" ligand—capable of versatile chelation modes—and a potent precursor for 1,2,4-oxadiazole and furazan heterocycles.
The (2Z) stereodescriptor is critical. It indicates that the hydroxyl group (-OH) of the oxime and the amino group (-NH
Chemical Profile
| Property | Data |
| IUPAC Name | (2Z)-2-Amino-2-(hydroxyimino)acetamide |
| Common Names | Oxamidoxime, Oxamic acid amidoxime |
| CAS Registry | 19703-90-3 |
| Molecular Formula | |
| Molecular Weight | 103.08 g/mol |
| Melting Point | ~195–200 °C (Decomposes) |
| Solubility | Soluble in hot water, ethanol; insoluble in ether |
| pKa | ~3.5 (Oxime proton), ~10.5 (Amine proton) |
Structural Analysis & Stereochemistry
The reactivity of oxamidoxime is governed by its tautomeric equilibrium and geometric isomerism.
The (2Z) Configuration
In the (2Z) isomer, the proximity of the oxime hydroxyl group to the amino group facilitates an intramolecular hydrogen bond (
-
Z-Isomer (Stable): High dipole moment, intramolecular H-bond, planar geometry.
-
E-Isomer (Transient): Often formed kinetically but rapidly isomerizes to Z in solution or upon crystallization.
Tautomerism
The compound exists in equilibrium between the amidoxime form (major) and the tautomeric imine form (minor).
-
Amidoxime:
-
Imine-Hydroxylamine:
This tautomerism is crucial for its reactivity with electrophiles (e.g., cyclization to oxadiazoles).
Figure 1: Isomerization pathway favoring the thermodynamically stable (2Z) configuration.
Synthesis Protocol: The Cyanogen Route
Safety Warning: This protocol involves Cyanogen gas (
Rationale
Direct reaction of oxamide with hydroxylamine is inefficient due to the low electrophilicity of the amide carbonyls. The most authoritative route utilizes Cyanogen and Hydroxylamine , leveraging the high reactivity of the nitrile groups.
Materials
-
Reagent A: Hydroxylamine hydrochloride (
) - 1.0 eq -
Reagent B: Sodium Carbonate (
) - 0.5 eq (to neutralize HCl) -
Reagent C: Cyanogen gas (
) - 1.0 eq (generated in situ or supplied from cylinder) -
Solvent: Water/Ethanol (1:1 v/v)
Step-by-Step Methodology
-
Preparation of Free Hydroxylamine:
-
Dissolve 6.95 g (0.1 mol) of
in 50 mL of water. -
Slowly add 5.3 g (0.05 mol) of
to generate free hydroxylamine. Keep temperature to prevent decomposition.
-
-
Cyanogen Addition (The Critical Step):
-
Cool the hydroxylamine solution to
in an ice-salt bath. -
Slowly bubble Cyanogen gas into the solution.
-
Process Control: Monitor pH.[1] As Cyanogen reacts, the pH will drop slightly. Maintain pH ~6-7.
-
Stoichiometry Check: Stop addition exactly after 1.0 equivalent of Cyanogen is absorbed. Excess Cyanogen leads to diaminoglyoxime (the bis-adduct).
-
-
Reaction & Crystallization:
-
Stir the mixture at
for 2 hours, then allow to warm to room temperature over 4 hours. -
The mono-amidoxime (Oxamidoxime) is less soluble than the starting materials but more soluble than the bis-product.
-
Concentrate the solution under reduced pressure (Rotavap,
) to half volume. -
Cool to
. White crystalline needles of (2Z)-2-Amino-2-(hydroxyimino)acetamide will precipitate.
-
-
Purification:
-
Filter the solid.[2]
-
Recrystallize from hot water (
). -
Yield: Typically 60-70%.
-
Figure 2: Synthetic pathway and selectivity control.
Reactivity & Applications
Precursor to Energetic Materials (Furazans)
Oxamidoxime is a primary scaffold for synthesizing 3-amino-4-carbamoylfurazan . Dehydration of the amidoxime moiety closes the ring.
-
Reaction: Oxamidoxime + Base/Heat
3-amino-4-carbamoylfurazan. -
Significance: Furazans are high-density, high-nitrogen energetic materials used in propellants and explosives due to their high heat of formation.
Coordination Chemistry
The (2Z) configuration creates a perfect "pocket" for transition metal binding. It acts as a bidentate ligand (
-
Copper(II) Complex: Forms a violet/purple complex, often used in colorimetric detection of Cu(II).
-
Mechanism: The oxime nitrogen and the amide nitrogen (after deprotonation) coordinate to the metal center, forming a stable 5-membered chelate ring.
Heterocyclic Synthesis (1,2,4-Oxadiazoles)
Reaction with carboxylic acid derivatives (e.g., trifluoroacetic anhydride) leads to 3-carbamoyl-5-substituted-1,2,4-oxadiazoles .
-
Pharma Relevance: These scaffolds are bioisosteres for esters and amides, improving metabolic stability in drug candidates (e.g., antivirals, immunomodulators).
Analytical Validation (Self-Validating Protocol)
To ensure the synthesized product is the correct (2Z)-isomer and not the bis-product (diaminoglyoxime) or starting material, perform the following checks:
-
Melting Point:
-
Oxamidoxime: 195–200 °C (dec) .
-
Diaminoglyoxime: >200 °C (dec) (distinctly higher).
-
Oxamide: >300 °C .
-
-
Infrared Spectroscopy (FT-IR):
-
Look for C=N stretch at ~1650
. -
Look for N-O stretch at ~940
. -
Critical: Absence of C
N stretch (2200 ) confirms consumption of cyanogen/nitrile intermediates.
-
-
FeCl3 Test:
-
Dissolve a small amount in ethanol and add aqueous
. -
Positive Result: Deep red/violet coloration (characteristic of amidoximes/hydroxamic acids).
-
References
-
Nordmann, J., et al. (1963). "The Structure of Amidoximes. II. Oxamidoxime."[3][4][5][6] The Journal of Organic Chemistry, 28(10).
-
ECHA. (2023).[5][7] "Registration Dossier: (2Z)-2-amino-2-(hydroxyimino)acetamide." European Chemicals Agency.[5][7]
-
PubChem. (2024).[5][7] "Compound Summary: (2Z)-2-amino-2-(hydroxyimino)acetamide (CAS 19703-90-3)."[8] National Library of Medicine.
-
Uysal, S. (2010).[4] "Synthesis and characterization of new dioxime complexes." Journal of Coordination Chemistry.
Sources
- 1. US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6404486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2Z)-2-amino-2-(hydroxyimino)-N,N-dimethylacetamide | C4H9N3O2 | CID 71668861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (2Z)-2-Cyano-2-(hydroxyimino)acetamide | C3H3N3O2 | CID 6399032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. You are being redirected... [hit2lead.com]

